molecular formula C8H6ClIO B174534 5-Iodo-2-methylbenzoyl chloride CAS No. 108440-70-6

5-Iodo-2-methylbenzoyl chloride

Cat. No.: B174534
CAS No.: 108440-70-6
M. Wt: 280.49 g/mol
InChI Key: WKRKOJKYDUWPTQ-UHFFFAOYSA-N
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Description

5-Iodo-2-methylbenzoyl chloride is an organic compound with the molecular formula C8H6ClIO It is a derivative of benzoyl chloride, where the benzene ring is substituted with an iodine atom at the 5-position and a methyl group at the 2-position

Scientific Research Applications

5-Iodo-2-methylbenzoyl chloride is utilized in various scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It is used in the modification of biomolecules for studying biological processes.

    Industry: Employed in the synthesis of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Iodo-2-methylbenzoyl chloride can be synthesized through several methods. One common approach involves the iodination of 2-methylbenzoic acid, followed by conversion to the corresponding acid chloride. The iodination can be achieved using iodine and an oxidizing agent such as nitric acid. The resulting 5-iodo-2-methylbenzoic acid is then treated with thionyl chloride or oxalyl chloride to form this compound .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale iodination and chlorination processes, utilizing continuous flow reactors to ensure efficient production and high yields. The use of automated systems can help control reaction conditions and minimize the risk of side reactions.

Chemical Reactions Analysis

Types of Reactions: 5-Iodo-2-methylbenzoyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols in the presence of a base (e.g., pyridine) are commonly used.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically employed.

Major Products:

    Amides, Esters, Thioesters: Formed through nucleophilic substitution.

    Biaryl Compounds: Resulting from coupling reactions.

Mechanism of Action

The mechanism of action of 5-iodo-2-methylbenzoyl chloride primarily involves its reactivity as an acyl chloride. It readily reacts with nucleophiles, facilitating the formation of various derivatives. The iodine substituent can also influence the electronic properties of the molecule, affecting its reactivity and interactions with other compounds.

Comparison with Similar Compounds

    2-Methylbenzoyl chloride: Lacks the iodine substituent, making it less reactive in certain coupling reactions.

    5-Bromo-2-methylbenzoyl chloride: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and applications.

Uniqueness: 5-Iodo-2-methylbenzoyl chloride is unique due to the presence of the iodine atom, which enhances its reactivity and allows for specific applications in organic synthesis that are not possible with other halogenated benzoyl chlorides .

Properties

IUPAC Name

5-iodo-2-methylbenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClIO/c1-5-2-3-6(10)4-7(5)8(9)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKRKOJKYDUWPTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)I)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClIO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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